REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH2:10][C:9]([CH3:11])=[C:8]([CH3:12])[CH2:7][C:6]=1[C:13]([O:15][CH3:16])=[O:14])=[O:4].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>ClC1C=CC=CC=1>[CH3:16][O:15][C:13](=[O:14])[C:6]1[C:5](=[CH:10][C:9]([CH3:11])=[C:8]([CH3:12])[CH:7]=1)[C:3]([O:2][CH3:1])=[O:4]
|
Name
|
|
Quantity
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3.84 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(CC(=C(C1)C)C)C(=O)OC
|
Name
|
|
Quantity
|
7.77 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
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to reflux 48 h
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Duration
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48 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through FLORISIL®
|
Type
|
WASH
|
Details
|
The pad of FLORISIL® was rinsed with diethyl ether
|
Type
|
FILTRATION
|
Details
|
the filtrate filtered another (3×) through a pad of FLORISIL®
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an amber syrup, which
|
Type
|
CUSTOM
|
Details
|
was purified via flash column chromatography (EtOAc/Heptane 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(C(=O)OC)=CC(=C(C1)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |